2-((4-Oxo-1,4-dihydropyrimidin-2-yl)carbamoyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Oxo-1,4-dihydropyrimidin-2-yl)carbamoyl)benzoic acid is a compound that belongs to the class of ureido-pyrimidones. This compound is characterized by the presence of a benzoic acid moiety linked to a dihydropyrimidinone ring through a carbamoyl group. The structure of this compound allows it to participate in various chemical reactions and makes it a valuable entity in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Oxo-1,4-dihydropyrimidin-2-yl)carbamoyl)benzoic acid typically involves the reaction of 4-oxo-1,4-dihydropyrimidin-2-ylamine with isocyanates or carbamoyl chlorides in the presence of a base. The reaction conditions often include solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-Oxo-1,4-dihydropyrimidin-2-yl)carbamoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The carbamoyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides, and amines.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids and dihydropyrimidinones, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-((4-Oxo-1,4-dihydropyrimidin-2-yl)carbamoyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials
Wirkmechanismus
The mechanism of action of 2-((4-Oxo-1,4-dihydropyrimidin-2-yl)carbamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The pathways involved may include those related to cell proliferation, apoptosis, and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((4-Oxo-1,4-dihydropyrimidin-2-yl)ureido)benzoic acid
- 2-((4-Oxo-1,4-dihydropyrimidin-2-yl)carbamoyl)phenylacetic acid
- 2-((4-Oxo-1,4-dihydropyrimidin-2-yl)carbamoyl)benzamide
Uniqueness
2-((4-Oxo-1,4-dihydropyrimidin-2-yl)carbamoyl)benzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the benzoic acid and dihydropyrimidinone moieties allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C12H9N3O4 |
---|---|
Molekulargewicht |
259.22 g/mol |
IUPAC-Name |
2-[(6-oxo-1H-pyrimidin-2-yl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C12H9N3O4/c16-9-5-6-13-12(14-9)15-10(17)7-3-1-2-4-8(7)11(18)19/h1-6H,(H,18,19)(H2,13,14,15,16,17) |
InChI-Schlüssel |
WCCRLCXVNBJKHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=CC(=O)N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.